N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.: 1260923-09-8
Cat. No.: VC4394595
Molecular Formula: C19H20ClN3O3S
Molecular Weight: 405.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260923-09-8 |
|---|---|
| Molecular Formula | C19H20ClN3O3S |
| Molecular Weight | 405.9 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24) |
| Standard InChI Key | UYPLLXDNUBFWRJ-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl |
Introduction
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound featuring a thienopyrimidine core with a chlorophenyl substituent. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, which are attributed to its unique structural arrangement. The thienopyrimidine structure is known for its role in various biological processes, while the chlorophenyl group may enhance the compound's reactivity and binding properties with biological targets.
Biological Activity and Potential Applications
The biological activity of N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is primarily attributed to its thienopyrimidine core and chlorophenyl substituent. These structural elements allow the compound to interact with various molecular targets, potentially modulating their activity. The chlorophenyl group may enhance these interactions by providing additional binding sites or increasing hydrophobic interactions. Detailed studies are required to elucidate the specific pathways and molecular targets involved in its biological activity.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can be compared with several structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1(2H)-yl)acetamide | C18H18ClN3O3S | Similar thienopyrimidine core but different substituents |
| N-[2-(4-chlorophenyl)ethyl]-2-(5-methylthieno[3,2-d]pyrimidin-1(2H)-yl)acetamide | C19H20ClN3O3S | Variation in the thienopyrimidine structure |
| N-[2-(trifluoromethylphenyl)ethyl]-2-(thieno[3,4-d]pyrimidin)acetamide | C19H20F3N3O | Incorporation of trifluoromethyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume